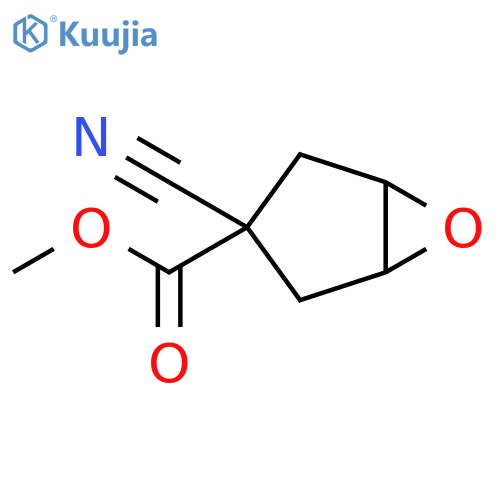

Cas no 2173999-31-8 (methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers)

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate

- methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers

-

- インチ: 1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3

- InChIKey: RSZHANPALPAIKP-UHFFFAOYSA-N

- ほほえんだ: C12C(O1)CC(C#N)(C(OC)=O)C2

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1657554-2.5g |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95% | 2.5g |

$1903.0 | 2023-07-10 | |

| Enamine | EN300-1657554-10.0g |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95% | 10.0g |

$4176.0 | 2023-07-10 | |

| Enamine | EN300-1657554-0.05g |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95% | 0.05g |

$226.0 | 2023-07-10 | |

| Enamine | EN300-1657554-1.0g |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95% | 1.0g |

$971.0 | 2023-07-10 | |

| Enamine | EN300-1657554-50mg |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95.0% | 50mg |

$226.0 | 2023-09-21 | |

| Enamine | EN300-1657554-2500mg |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95.0% | 2500mg |

$1903.0 | 2023-09-21 | |

| Enamine | EN300-1657554-10000mg |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers |

2173999-31-8 | 95.0% | 10000mg |

$4176.0 | 2023-09-21 | |

| Aaron | AR01FJNC-500mg |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate |

2173999-31-8 | 95% | 500mg |

$1068.00 | 2025-02-11 | |

| A2B Chem LLC | AY03820-250mg |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate |

2173999-31-8 | 95% | 250mg |

$542.00 | 2024-04-20 | |

| A2B Chem LLC | AY03820-2.5g |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate |

2173999-31-8 | 95% | 2.5g |

$2039.00 | 2024-04-20 |

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomersに関する追加情報

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2173999-31-8): A Versatile Diastereomeric Mixture in Modern Organic Synthesis

The compound methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2173999-31-8) is a structurally unique bicyclic ester featuring a cyano group and an oxabicyclo scaffold. As a mixture of diastereomers, it has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a multifunctional building block. Its stereochemical complexity and reactivity diversity make it invaluable for constructing chiral intermediates, a topic frequently searched in AI-driven drug discovery platforms.

Recent trends in green chemistry have highlighted the demand for sustainable synthetic routes, and this compound aligns with such objectives. Researchers often query "how to synthesize strained bicyclic compounds" or "applications of cyanoesters in medicinal chemistry" – areas where this molecule excels. The oxabicyclo[3.1.0]hexane core mimics bioactive natural product motifs, a hotspot in computational chemistry studies aiming to reduce drug development timelines.

The diastereomeric mixture offers distinct advantages in structure-activity relationship (SAR) studies, a frequently searched term in high-throughput screening contexts. Its ester and nitrile functionalities enable diverse transformations, including nucleophilic additions and cyclization reactions, addressing common search queries like "functional group compatibility in heterocycles." This adaptability is crucial for designing next-generation catalysts and ligands, topics trending in organometallic chemistry forums.

Analytical techniques such as HPLC and chiral separation methods are often employed to resolve the diastereomers, reflecting the growing interest in "enantioselective synthesis techniques." The compound’s thermal stability and solubility profile (common concerns in process chemistry searches) make it suitable for scale-up protocols. Its molecular weight and logP values also align with Lipinski’s Rule of Five, a recurring theme in AI-based drug design discussions.

In material science, the oxabicyclo framework’s rigidity sparks interest for polymeric applications, coinciding with searches for "high-performance biodegradable materials." Patent databases reveal its utility in electronic materials, addressing queries about "organic semiconductors." The cyano group further enables click chemistry modifications, a technique dominating bioconjugation research.

With the rise of machine learning in retrosynthesis, this compound’s retrosynthetic pathways are frequently modeled, answering queries like "predicting bicyclic compound reactivity." Its X-ray crystallography data (often sought in crystal engineering studies) aids in 3D pharmacophore modeling. As industries prioritize atom economy, the molecule’s efficient ring-strain utilization resonates with circular chemistry principles.

In conclusion, methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate exemplifies innovation at the intersection of synthetic methodology and applied chemistry. Its relevance to drug discovery, materials science, and catalysis ensures sustained interest, mirrored by evolving search trends in AI-augmented chemical research.

2173999-31-8 (methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers) 関連製品

- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)

- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)

- 72448-31-8([rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol)

- 852634-41-4(1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))

- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)

- 2171721-21-2(1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)

- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)

- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)